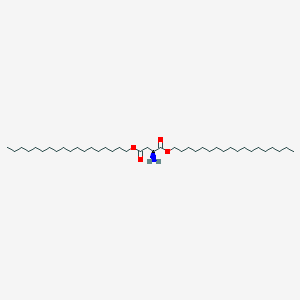

L-Aspartic acid, dioctadecyl ester

Description

L-Aspartic acid is a non-essential α-amino acid (CAS 56-84-8) with two carboxylic acid groups, enabling diverse esterification reactions . Esters of L-aspartic acid are synthesized by substituting one or both carboxylic acid groups with alkyl or aryl ester moieties. These derivatives are critical in peptide synthesis, drug delivery systems, and neurological research due to their tunable solubility, stability, and bioavailability .

Properties

CAS No. |

35039-69-1 |

|---|---|

Molecular Formula |

C40H79NO4 |

Molecular Weight |

638.1 g/mol |

IUPAC Name |

dioctadecyl (2S)-2-aminobutanedioate |

InChI |

InChI=1S/C40H79NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-39(42)37-38(41)40(43)45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38H,3-37,41H2,1-2H3/t38-/m0/s1 |

InChI Key |

ZCYUMKRNCQVJSM-LHEWISCISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C[C@@H](C(=O)OCCCCCCCCCCCCCCCCCC)N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis of L-Aspartic Acid Esters

Structural and Physical Properties

Notes:

- Ester Group Impact : Larger ester groups (e.g., benzyl, cyclohexyl) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

- Thermal Stability : Methyl esters exhibit higher boiling points (e.g., 301.7°C for 4-methyl ester) compared to bulkier esters .

(a) L-Aspartic Acid Di-tert-butyl Ester vs. L-Glutamic Acid Di-tert-butyl Ester

- Structural Difference : Glutamic acid has an additional methylene group in its side chain.

- Neurological Activity : L-Aspartic acid esters show higher specificity in NMDA receptor modulation, whereas glutamic acid analogs are broader excitatory neurotransmitters .

(b) L-Aspartic Acid Dibenzyl Ester vs. Diethyl Ester

- Cholesterol Inhibition : The dibenzyl ester’s aromatic groups enable stronger interactions with lipid membranes, making it more effective in inhibiting cholesterol ester formation than the diethyl variant .

- Synthetic Utility : Diethyl esters are preferred in solution-phase peptide synthesis due to their lower steric hindrance .

Preparation Methods

Fundamental Chemical Considerations for Esterification

Structural and Reactivity Profile of L-Aspartic Acid

L-Aspartic acid (HOOC-CH2-CH(NH2)-COOH) contains two carboxyl groups (α and β) and a primary amine group. Selective esterification of the carboxyl groups requires careful consideration of reaction conditions to avoid side reactions involving the amine. The octadecyl group’s bulkiness introduces steric challenges, necessitating optimized activation and coupling strategies.

Esterification Mechanisms

Esterification typically proceeds via:

- Fischer esterification : Acid-catalyzed reaction between carboxylic acids and alcohols.

- Acyl chloride intermediacy : Conversion of carboxyl groups to reactive chlorides followed by alcohol substitution.

- Coupling agents : Use of dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate carboxyl groups for nucleophilic attack by alcohols.

Synthetic Routes to L-Aspartic Acid, Dioctadecyl Ester

Direct Esterification via Acid Catalysis

Methodology :

L-Aspartic acid is refluxed with excess octadecanol in the presence of concentrated sulfuric acid or p-toluenesulfonic acid. The high boiling point of octadecanol (~330°C) necessitates prolonged reaction times (24–72 hours) under inert atmosphere.

Challenges :

- Low yields : Due to incomplete esterification and side reactions (e.g., amine protonation or oxidation).

- Separation difficulties : Unreacted octadecanol’s high viscosity complicates purification.

Example Protocol :

- Combine L-aspartic acid (1 mol), octadecanol (4 mol), and H2SO4 (0.1 mol) in toluene.

- Reflux at 150°C for 48 hours with a Dean-Stark trap to remove water.

- Wash the crude product with NaHCO3 solution and recrystallize from ethanol.

Yield : ~30–40% (estimated based on analogous esterifications).

Acyl Chloride Intermediacy

Methodology :

- Formation of diacid chloride : Treat L-aspartic acid with thionyl chloride (SOCl2) or oxalyl chloride [(COCl)2] in anhydrous dichloromethane (DCM).

- Esterification : React the diacid chloride with octadecanol in the presence of a base (e.g., pyridine) to neutralize HCl.

Advantages :

- Faster reaction kinetics compared to Fischer esterification.

- Higher yields (50–60%) due to improved electrophilicity of acyl chlorides.

Example Protocol :

- Suspend L-aspartic acid (1 mol) in DCM (500 mL) and add SOCl2 (3 mol) dropwise at 0°C.

- Reflux for 4 hours, then evaporate excess SOCl2 under reduced pressure.

- Dissolve the diacid chloride in DCM, add octadecanol (2.2 mol) and pyridine (2.5 mol), and stir at room temperature for 12 hours.

- Filter, wash with water, and purify via column chromatography (silica gel, hexane:ethyl acetate 9:1).

Protection-Deprotection Strategy

Rationale : Protecting the amine group prevents undesired acylation or side reactions during esterification.

Fluorenylmethyloxycarbonyl (Fmoc) Protection

Steps :

- Protection : React L-aspartic acid with Fmoc-Cl in a basic aqueous solution (pH 8–9) to form Fmoc-L-aspartic acid.

- Esterification : Use DCC/DMAP to couple both carboxyl groups with octadecanol in DCM.

- Deprotection : Treat with 20% piperidine in DMF to remove the Fmoc group.

Yield : ~55–65% (extrapolated from Fmoc-protected aspartic acid derivatives).

Hexafluoroacetone (HFA) Protection

Steps :

- Protection : Bubble hexafluoroacetone through a suspension of L-aspartic acid in dimethyl sulfoxide (DMSO) at 10–50°C to form a protected intermediate.

- Esterification : React with octadecanol using EDCI and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).

- Deprotection : Hydrolyze with dilute HCl to regenerate the free amine.

Advantages :

Enzymatic Esterification

Feasibility : Lipases (e.g., Candida antarctica Lipase B) can catalyze esterification in non-aqueous media. However, the octadecyl group’s hydrophobicity and steric bulk limit enzymatic activity.

Reported Data :

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Fischer esterification | H2SO4, 150°C, 48 hours | 30–40 | 70–80 | Side reactions, low yields |

| Acyl chloride | SOCl2, DCM, rt, 12 hours | 50–60 | 85–90 | Moisture sensitivity |

| Fmoc protection | DCC/DMAP, piperidine | 55–65 | 90–95 | Multi-step, costly reagents |

| HFA protection | EDCI/HOBt, THF, HCl hydrolysis | 60–70 | 92–97 | Requires specialized equipment |

| Enzymatic | CALB, tert-butanol, 40°C, 72 hours | 15–20 | 60–70 | Low efficiency |

Industrial-Scale Considerations

Solvent Selection

Waste Management

- Acid catalysis : Neutralization of spent H2SO4 generates sulfate salts, requiring wastewater treatment.

- Coupling agents : DCC-derived dicyclohexylurea precipitates, enabling filtration but posing disposal challenges.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing L-Aspartic acid ester derivatives, and what key parameters influence reaction yield?

- Methodology :

- Esterification : Use anhydrous solvents (e.g., THF) and coupling agents like triphosgene for β-benzyl ester N-carboxyanhydride (NCA) synthesis. Example: L-Aspartic acid β-benzyl ester suspended in THF with triphosgene at 50°C under N₂ yields 91% after purification .

- Protection Strategies : tert-Butyl esters (e.g., L-Aspartic acid 4-tert-butyl ester) are synthesized using sodium carbonate and acryloyl chloride in anhydrous conditions to avoid hydrolysis .

- Critical Parameters :

- Temperature control (e.g., 50°C for NCA formation).

- Moisture-sensitive steps (e.g., NaHCO₃ washing to remove acidic byproducts).

- Purification via column chromatography or recrystallization to isolate high-purity products.

Q. How can researchers characterize the purity and structural integrity of L-Aspartic acid ester derivatives?

- Techniques :

- NMR Spectroscopy : Confirm stereochemistry and esterification (e.g., tert-butyl group protons at δ 1.4 ppm ).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., di-tert-butyl ester HCl: 281.777 g/mol ).

- X-ray Crystallography : Resolve crystal structures (e.g., N-Fmoc-L-aspartic acid 4-tert-butyl ester ).

- HPLC : Assess purity (>95% for pharmaceutical intermediates ).

Q. What are the primary research applications of L-Aspartic acid ester derivatives in neurological studies?

- Neurological Probes : Di-tert-butyl esters are used in comparative studies with L-Glutamic acid derivatives to investigate ion channel interactions and depolarization mechanisms .

- Enzyme Inhibition : Dimethyl esters act as serine protease inhibitors by covalently binding to active sites, blocking protein degradation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in the biological activity data of different L-Aspartic acid ester derivatives?

- Systematic Comparisons : Test tert-butyl vs. benzyl esters under identical conditions (e.g., pH, temperature) to isolate steric/electronic effects.

- Computational Modeling : Predict binding affinities using molecular docking (e.g., tert-butyl groups may hinder enzyme access ).

- In Vitro Assays : Use standardized neuronal cell lines to measure depolarization variability (e.g., tert-butyl esters show higher membrane conductance than benzyl derivatives ).

Q. How does the choice of ester protecting groups influence the stability and reactivity of L-Aspartic acid derivatives in peptide synthesis?

- Stability :

- tert-Butyl esters resist hydrolysis under acidic conditions but require strong acids (e.g., TFA) for deprotection .

- Benzyl esters are stable in basic media but require hydrogenation for removal .

- Reactivity :

- Bulky tert-butyl groups reduce side reactions during coupling steps in solid-phase synthesis .

- Dimethyl esters enhance solubility in polar solvents, facilitating reactions in aqueous environments .

Q. What are the challenges in scaling up the synthesis of L-Aspartic acid ester derivatives for in vivo studies, and how can they be mitigated?

- Challenges :

- Cost of reagents (e.g., triphosgene for NCA synthesis).

- Reproducibility in purification steps (e.g., column chromatography at multi-gram scales).

- Mitigation Strategies :

- Optimize solvent recovery (e.g., THF reuse via distillation).

- Substitute expensive catalysts (e.g., Cs₂CO₃ for milder reactions ).

- Use automated systems for consistent reaction monitoring and product isolation.

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.